molecular formula C15H20O2Si B12594517 2H-1-Benzopyran-2-one, 3-(triethylsilyl)- CAS No. 647836-34-8

2H-1-Benzopyran-2-one, 3-(triethylsilyl)-

Cat. No.: B12594517
CAS No.: 647836-34-8
M. Wt: 260.40 g/mol
InChI Key: RSCYEMDXOBISFI-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 3-(triethylsilyl)- is a synthetic organic compound belonging to the benzopyran family. Benzopyrans, also known as chromenes, are a class of compounds characterized by a benzene ring fused to a pyran ring. The addition of a triethylsilyl group at the 3-position of the benzopyran-2-one structure enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 3-(triethylsilyl)- typically involves the introduction of the triethylsilyl group to the benzopyran-2-one core. One common method is the silylation reaction, where a silylating agent such as triethylsilyl chloride is used in the presence of a base like pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent.

Industrial Production Methods

Industrial production of 2H-1-Benzopyran-2-one, 3-(triethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 3-(triethylsilyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2H-1-Benzopyran-2-one, 3-(triethylsilyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3-(triethylsilyl)- involves its interaction with specific molecular targets and pathways. The triethylsilyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one, 3,8-trihydroxy-: This compound has hydroxyl groups at the 3 and 8 positions, which significantly alter its chemical properties and biological activities.

    2H-1-Benzopyran-2-one, 3-methyl-: The presence of a methyl group at the 3-position makes this compound less bulky compared to the triethylsilyl derivative.

    2H-1-Benzopyran-2-one, 3-(1,1-dimethyl-2-propenyl)-7-hydroxy-6-methoxy-:

Uniqueness

The uniqueness of 2H-1-Benzopyran-2-one, 3-(triethylsilyl)- lies in the presence of the triethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

647836-34-8

Molecular Formula

C15H20O2Si

Molecular Weight

260.40 g/mol

IUPAC Name

3-triethylsilylchromen-2-one

InChI

InChI=1S/C15H20O2Si/c1-4-18(5-2,6-3)14-11-12-9-7-8-10-13(12)17-15(14)16/h7-11H,4-6H2,1-3H3

InChI Key

RSCYEMDXOBISFI-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=CC2=CC=CC=C2OC1=O

Origin of Product

United States

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